molecular formula C12H15N3O6S B2537687 {[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid CAS No. 742094-60-6

{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid

Cat. No.: B2537687
CAS No.: 742094-60-6
M. Wt: 329.33
InChI Key: QRJVNKHBCYPSLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid involves several steps. One common synthetic route starts with the nitration of 4-pyrrolidin-1-ylphenylamine to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the amino group is reacted with acetic acid to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfonyl group can also participate in various chemical reactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid can be compared with other similar compounds such as:

    {[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    {[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

These compounds share similar chemical properties but may have different biological activities and applications due to the differences in their ring structures .

Biological Activity

{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid, with the chemical formula C12H15N3O6SC_{12}H_{15}N_{3}O_{6}S and CAS number 742094-60-6, is a compound of interest in biological research due to its potential applications in proteomics and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

The compound has a molecular weight of 329.33 g/mol and features a sulfonamide functional group that enhances its reactivity. The presence of the nitro group allows for various chemical transformations, which can influence its biological activity.

PropertyValue
Molecular FormulaC12H15N3O6SC_{12}H_{15}N_{3}O_{6}S
Molecular Weight329.33 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point585.4 ± 60.0 °C
LogP2.23

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which can then participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids. The sulfonyl group enhances the compound's solubility and reactivity, making it a versatile tool in biochemical assays.

Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on various biological pathways. For instance, it has been shown to downregulate the expression of key proteins involved in bacterial secretion systems, particularly the Type III Secretion System (T3SS), which is crucial for pathogenicity in certain bacteria.

  • Case Study : In a screening assay for T3SS inhibitors, this compound demonstrated an IC50 value of approximately 50 µM, indicating significant inhibition at this concentration .

Proteomics Applications

In proteomics research, this compound serves as a valuable reagent for studying protein interactions and functions. Its ability to modify protein structures through sulfonamide chemistry allows researchers to probe protein functionality and stability under various conditions.

Comparative Analysis

The compound can be compared with similar derivatives such as {[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acid and {[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acid. These analogs differ primarily in their ring structures, which can significantly impact their biological activities.

Compound NameIC50 (µM)Key Differences
This compound50Pyrrolidine ring enhances solubility
{[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acidTBDPiperidine ring may alter binding affinity
{[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acidTBDMorpholine ring may provide different reactivity

Properties

IUPAC Name

2-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6S/c16-12(17)8-13-22(20,21)9-3-4-10(11(7-9)15(18)19)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJVNKHBCYPSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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